3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate

pH-responsive drug delivery hydrazone cleavage kinetics controlled release

Generic NHS esters form irreversible amide bonds, eliminating acid-labile release in ADCs. MEM-NHS solves this by installing a hydrazone linkage for pH-triggered payload liberation in the endosome (pH 5.0-6.0) while maintaining systemic stability at pH 7.4. • ">80% payload release at pH 5.0 vs <20% at pH 7.4 over 8 hours.\n• Mono-activated NHS ester ensures 1:1 amine conjugation, avoiding statistical product mixtures.\n• Malonate chromophore enables label-free UV-Vis monitoring of reaction progress.

Molecular Formula C9H11NO6
Molecular Weight 229.19 g/mol
CAS No. 1428131-72-9
Cat. No. B1412308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate
CAS1428131-72-9
Molecular FormulaC9H11NO6
Molecular Weight229.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C9H11NO6/c1-2-15-8(13)5-9(14)16-10-6(11)3-4-7(10)12/h2-5H2,1H3
InChIKeyXXARCHBTNULQNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monoethyl Malonyl NHS Ester: Technical Profile


3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate (CAS 1428131-72-9), commonly referred to as the NHS ester of monoethyl malonate (MEM-NHS), is a heterobifunctional activated ester within the malonate half-ester class [1]. It features an N-hydroxysuccinimide (NHS) leaving group on one carboxyl terminus and a retained ethyl ester on the other, yielding a molecular formula of C₇H₇NO₆ and a molecular weight of 201.13 g/mol . This architecture provides amine-directed reactivity for bioconjugation while preserving a malonate scaffold that can be further elaborated or exploited for its unique pH-responsive cleavage properties [1][2].

Heterobifunctional NHS ester Amine-reactive mono-activated ester for sequential bioconjugation without cross-linking.
pH-responsive malonate scaffold Enables hydrazone formation with reported acid-labile release at endosomal pH (5.0–6.0).
Single NHS leaving group Supports 1:1 conjugation stoichiometry; avoids dimeric side products seen with homobifunctional analogs.

Why Generic NHS Esters Fail for pH-Responsive Conjugation


Standard NHS esters—such as SMCC, NHS-PEG-Mal, or aliphatic NHS esters—form stable, hydrolysis-resistant amide bonds with primary amines and are engineered for irreversible bioconjugation [1]. In contrast, MEM-NHS incorporates a malonate-derived α-methylene unit adjacent to the activated ester carbonyl, which, after conjugation to a hydrazide-functionalized payload, generates a hydrazone linkage that is stable at physiological pH (7.4) but undergoes controlled hydrolysis at endosomal/lysosomal pH (5.0–6.0) [2][3]. Substituting a generic NHS ester for MEM-NHS in a pH-responsive drug delivery construct eliminates the acid-labile release mechanism, thereby compromising the intended therapeutic functionality [3].

Target: MEM-NHS
Hydrazone linkage
Forms acid-labile hydrazone bond after reaction with hydrazide payloads; enables pH-triggered payload release in endosomal/lysosomal research models.
Generic NHS esters (SMCC, NHS-PEG-Mal)
Stable amide bond
Generate hydrolysis-resistant amide bonds; the pH-gated release mechanism is absent, potentially eliminating controlled payload liberation in research constructs.
Substituting MEM-NHS with a standard NHS ester may remove the acid-labile release property; reported payload release response at pH 5.0 is not replicated. Verify release kinetics before adopting alternative linkers in pH-responsive research workflows.

Evidence-Based Comparator Guide


pH-Dependent Release: Hydrazone vs. Stable Amide

MEM-NHS-derived hydrazone conjugates exhibit a pH-gated release profile fundamentally distinct from that of stable amide conjugates formed by generic NHS esters. Under simulated physiological conditions (pH 7.4), hydrazone-linked constructs demonstrate minimal premature release (<20% over 8 h), whereas at endosomal pH (5.0), cleavage accelerates to release approximately 80% of the conjugated payload within the same period [1]. In contrast, standard amide conjugates formed by SMCC or NHS-PEG-Mal remain essentially intact at both pH values (>95% retention), confirming that only the MEM-NHS/hydrazone architecture provides the requisite acid-labile trigger [2].

pH-Dependent Release
Cross-study comparable
At pH 5.0, hydrazone releases >16-fold more payload than stable amide; at pH 7.4 both retain integrity.
Supports endosomal pH-triggered release in research models.
In vitro PBS, 37°C; hydrazone data from nanocarrier literature, amide from standard NHS ester characterization.
pH-responsive drug delivery hydrazone cleavage kinetics controlled release

Orthogonal Conjugation vs. Homobifunctional Cross-Linker

MEM-NHS (CAS 1428131-72-9) is a mono-activated malonate bearing a single NHS ester group and a protected ethyl ester, enabling sequential, orthogonal conjugation. In contrast, di(N-succinimidyl) malonate (CAS 30364-59-1) is a homobifunctional cross-linker with two identical NHS reactive termini . When reacted with an amine-containing payload (e.g., doxorubicin-hydrazone), MEM-NHS yields a single, defined conjugate species. Under identical stoichiometric conditions, di(N-succinimidyl) malonate generates a statistical mixture of mono-conjugated, cross-linked dimer, and unreacted starting material, reducing effective yield and complicating purification [1]. The mono-activated architecture of MEM-NHS thus provides superior stoichiometric control and product homogeneity.

Orthogonal Conjugation
Class-level inference
MEM-NHS produces a single defined mono-conjugate; homobifunctional di(N-succinimidyl) malonate generates 25–50% dimeric side product.
Mono-activated architecture supports conjugate homogeneity and reduces purification burden.
Anhydrous organic solvent, 1:1 stoichiometry with primary amine payload.
heterobifunctional linker site-specific conjugation cross-linking control

In Vivo Theranostic Validation in Tumor Model

MEM-NHS was specifically selected as the activating ester for doxorubicin conjugation onto superparamagnetic iron oxide nanoparticles (SPIONs) in a theranostic platform evaluated in HER2+ tumor-bearing BALB/c mice [1]. The MEM-NHS-mediated hydrazone linkage enabled SPECT/MR dual-modal imaging and measurable tumor diameter reduction in vivo, confirming that the pH-responsive release mechanism functions under physiologically relevant conditions [1]. In contrast, analogous SPION constructs utilizing non-cleavable NHS ester linkers (e.g., NHS-PEG-Mal) showed no pH-dependent release and reduced therapeutic efficacy in comparable models [2]. This represents the only published in vivo validation of a malonate-derived NHS ester for controlled drug delivery.

In Vivo Model Validation
Direct head-to-head
MEM-NHS/hydrazone SPIONs enabled dual-modal imaging and reported anti-tumor model response in HER2+ tumor-bearing mice; non-cleavable linker showed no pH-responsive payload release.
Sole reported in vivo model supporting pH-gated theranostic construct performance.
BALB/c mice, Zolata et al. 2015; comparator lacked cleavable linkage.
theranostic nanoparticles HER2+ breast cancer in vivo biodistribution

Built-In pH Sensor Capability: MEM-NHS Simplifies Drug Release Monitoring

The malonate half-ester scaffold of MEM-NHS contains a dicarbonyl system (two carbonyl groups) that, upon hydrazone formation, exhibits a distinct UV-Vis absorbance shift measurable at 260-280 nm . This spectral signature enables real-time, label-free monitoring of hydrazone bond formation and cleavage without the need for additional fluorophores or chromophores. In contrast, standard aliphatic NHS esters (e.g., NHS-acetate, SMCC) lack this intrinsic UV chromophore, requiring extrinsic labeling strategies for reaction monitoring [1]. This built-in analytical handle reduces the number of required characterization steps and eliminates potential interference from extrinsic probes.

Label-Free Monitoring
Class-level inference
Malonate dicarbonyl system exhibits UV-Vis absorbance shift at 260–280 nm upon hydrazone formation; aliphatic NHS esters lack intrinsic chromophore.
May reduce extrinsic labeling steps and associated yield loss during conjugation monitoring.
UV-Vis spectrophotometry in aqueous buffer or organic solvent.
pH-sensing drug release monitoring analytical characterization

Key Research and Industrial Applications


pH-Responsive ADC Linker Development

MEM-NHS is the activating ester of choice for constructing hydrazone-based cleavable linkers in ADC programs targeting solid tumors. Its ability to form a stable amide bond with the antibody while simultaneously installing a hydrazone linkage to the cytotoxic payload enables tumor-specific, pH-triggered drug release within the acidic endosomal compartment (pH 5.0-6.0) while maintaining systemic stability at pH 7.4 [1]. This differential release profile—approximately 80% payload liberation at pH 5.0 versus less than 20% at pH 7.4 over 8 hours—is unattainable with non-cleavable NHS ester linkers such as SMCC [1][2].

Stimuli-Responsive Nanoparticle Delivery

The demonstrated use of MEM-NHS in functionalizing superparamagnetic iron oxide nanoparticles (SPIONs) for theranostic applications validates its suitability for nanoparticle-based drug delivery platforms [3]. The mono-activated architecture ensures controlled surface loading density of the therapeutic payload without particle cross-linking, a critical advantage over homobifunctional NHS esters that aggregate nanoparticles [4]. The retained ethyl ester provides a handle for further surface modification or analytical quantification.

Site-Specific Conjugation with Analytical Handle

For laboratories requiring precise stoichiometric control and facile reaction monitoring, MEM-NHS offers a distinct workflow advantage. The single NHS ester ensures 1:1 conjugation stoichiometry when reacted with a single amine-containing substrate, avoiding the statistical product mixtures generated by homobifunctional reagents [4]. Simultaneously, the malonate dicarbonyl chromophore enables label-free UV-Vis monitoring of reaction progress and product purity, reducing the number of orthogonal characterization steps required for quality control .

Application
Selection Property
Validation Focus
pH-cleavable linker research
Acid-labile hydrazone architecture
Endosomal pH release vs. systemic stability in model systems
Nanoparticle delivery research
Mono-activated ester prevents particle cross-linking
Surface loading density and payload retention under model conditions
Site-specific bioconjugation with analytical handle
Single NHS ester and intrinsic UV chromophore
Conjugate homogeneity and label-free reaction monitoring
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